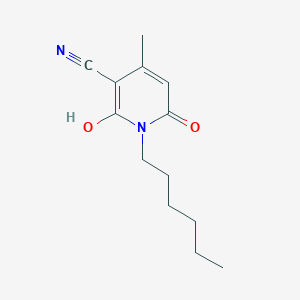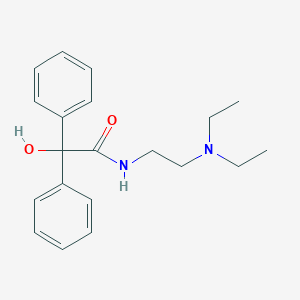
Benzilamide, N-(2-(diethylamino)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzilamide, N-(2-(diethylamino)ethyl)-, also known as DEAB, is a chemical compound that is commonly used in scientific research. It is a potent and selective inhibitor of aldehyde dehydrogenase (ALDH) enzymes, which play a crucial role in various physiological processes, including the metabolism of alcohol and other toxic compounds.
Mécanisme D'action
Benzilamide, N-(2-(diethylamino)ethyl)- exerts its inhibitory effect on ALDH enzymes by binding to the active site of the enzyme and preventing it from catalyzing the conversion of aldehydes to their corresponding carboxylic acids. This results in the accumulation of toxic aldehydes within the cell, leading to cell death or inhibition of cell growth.
Effets Biochimiques Et Physiologiques
Benzilamide, N-(2-(diethylamino)ethyl)- has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, modulation of stem cell differentiation, and alteration of cellular metabolism. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Benzilamide, N-(2-(diethylamino)ethyl)- in laboratory experiments is its high selectivity for ALDH enzymes, which allows for specific inhibition of these enzymes without affecting other cellular processes. Additionally, Benzilamide, N-(2-(diethylamino)ethyl)- is relatively easy to synthesize and purify, making it a cost-effective research tool. However, one limitation of Benzilamide, N-(2-(diethylamino)ethyl)- is its potential toxicity, which may limit its use in certain experimental systems.
Orientations Futures
There are several potential future directions for research involving Benzilamide, N-(2-(diethylamino)ethyl)-. One area of interest is the development of Benzilamide, N-(2-(diethylamino)ethyl)--based therapies for cancer, which could potentially target cancer stem cells and overcome drug resistance. Additionally, further research is needed to understand the role of ALDH enzymes in various physiological processes, including stem cell differentiation and development. Finally, the development of more specific and potent ALDH inhibitors could lead to the discovery of new therapeutic targets for a variety of diseases.
Méthodes De Synthèse
Benzilamide, N-(2-(diethylamino)ethyl)- can be synthesized using a variety of methods, including the reaction of benzil with diethylamine in the presence of a catalyst such as acetic acid. The resulting product can be purified using techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
Benzilamide, N-(2-(diethylamino)ethyl)- has been extensively used in scientific research to study the role of ALDH enzymes in various biological processes. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells, and has potential applications in cancer therapy. Additionally, Benzilamide, N-(2-(diethylamino)ethyl)- has been used to study the role of ALDH enzymes in stem cell differentiation and development.
Propriétés
Numéro CAS |
1164-41-6 |
|---|---|
Nom du produit |
Benzilamide, N-(2-(diethylamino)ethyl)- |
Formule moléculaire |
C20H26N2O2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C20H26N2O2/c1-3-22(4-2)16-15-21-19(23)20(24,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,24H,3-4,15-16H2,1-2H3,(H,21,23) |
Clé InChI |
FALZIBGERYICML-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
SMILES canonique |
CCN(CC)CCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Autres numéros CAS |
1164-41-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



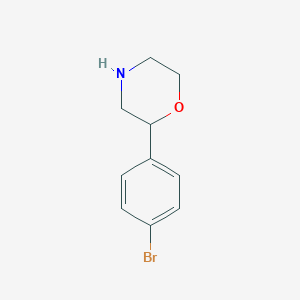

![4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B181965.png)
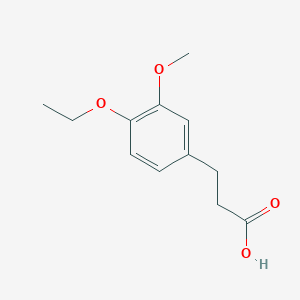
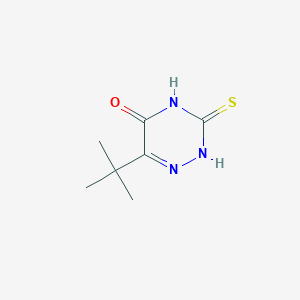
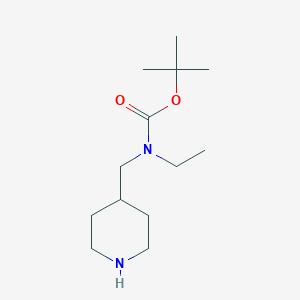
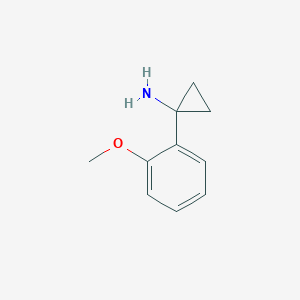
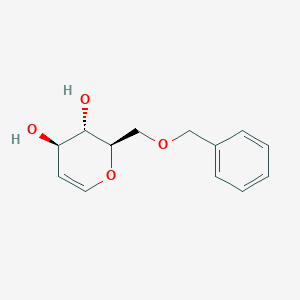

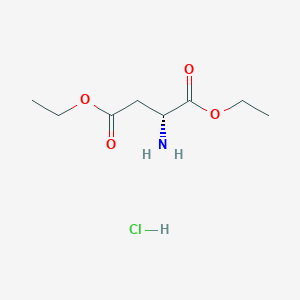
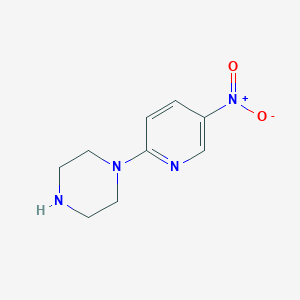
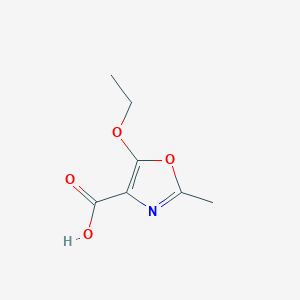
![2-(Piperidin-4-yl)benzo[d]oxazole](/img/structure/B181983.png)
